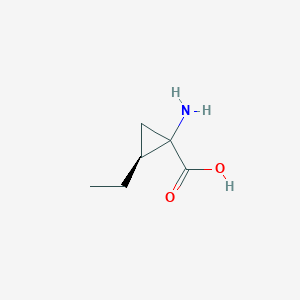
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation steps. One common method includes the use of ethyl diazoacetate and an appropriate alkene to form the cyclopropane ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired (2S) enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino and carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-3-methylbutanoic acid: Another chiral amino acid with a branched side chain.
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a longer side chain.
Uniqueness
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Biologische Aktivität
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid (AEC) is an amino acid derivative that is primarily recognized for its role as a precursor to ethylene in plants. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening, senescence, and response to environmental stressors. This article explores the biological activity of AEC, focusing on its biochemical mechanisms, potential applications in agriculture, and findings from recent studies.
Chemical Structure and Properties
AEC is characterized by its cyclopropane ring structure, which contributes to its unique biological activity. The molecular formula for AEC is C₆H₁₁NO₂, and it features an amino group and a carboxylic acid functional group that are essential for its biological interactions.
Ethylene Biosynthesis
AEC is a direct precursor to ethylene through the action of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO). The conversion process involves the oxidation of AEC to produce ethylene, which plays a pivotal role in plant growth and development. The pathway can be summarized as follows:
Effects on Plant Physiology
AEC has been shown to modulate various physiological processes in plants:
- Fruit Ripening : AEC promotes the production of ethylene, which accelerates the ripening process in fruits such as bananas and tomatoes.
- Stress Response : Studies indicate that AEC enhances plant resilience against biotic (pathogen attack) and abiotic (drought) stress by modulating ethylene levels.
Recent research has demonstrated that AEC can significantly improve the stress tolerance of maize plants by enhancing their defense mechanisms against pathogens. For instance, virtual screening studies identified AEC as an effective compound that interacts with key proteins involved in stress responses, thereby improving plant immunity .
In Silico Studies
A study conducted on the binding affinity of AEC with ACO enzymes revealed promising results. Molecular docking analyses indicated that AEC exhibits strong binding interactions with ACO, suggesting its potential as an effective modulator of ethylene biosynthesis .
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| (2S)-AEC | -6.4 | 4.94 × 10⁴ |
| Methylcyclopropane | -3.1 | 0.188 × 10³ |
This table summarizes the binding energies and constants for various compounds, highlighting AEC's favorable interaction profile.
Field Studies
Field experiments have shown that applying AEC can enhance crop yields by improving fruit quality and increasing resistance to environmental stresses. For example, maize treated with AEC exhibited improved growth metrics compared to untreated controls, indicating its utility as a biostimulant in agricultural practices .
Eigenschaften
CAS-Nummer |
259254-47-2 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6?/m0/s1 |
InChI-Schlüssel |
RLHIWMRQDUCBDO-VKZKZBKNSA-N |
Isomerische SMILES |
CC[C@H]1CC1(C(=O)O)N |
Kanonische SMILES |
CCC1CC1(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















